molecular formula C21H15NO4S B2792335 Methyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 923413-49-4

Methyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2792335
CAS RN: 923413-49-4
M. Wt: 377.41
InChI Key: PJCXGZCFBPDNBZ-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It is a core structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound you mentioned seems to be a complex derivative of benzofuran, with additional functional groups such as carboxamido and carboxylate.


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be quite complex, depending on the functional groups attached to the benzofuran core. The specific structure of “Methyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate” would require more specific information .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, depending on the functional groups present. For instance, benzofuran-2-carboxylic acid can undergo palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives depend on their specific structure. For instance, 3-Methylbenzofuran-2-carboxylic acid has a molecular weight of 176.17 and a melting point of 194-197 °C .

Advantages and Limitations for Lab Experiments

One advantage of Methyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate is its versatility as a building block for the synthesis of various materials. This compound can be easily modified to introduce different functional groups, which can alter its electronic and optical properties. However, one limitation of this compound is its relatively high cost compared to other thiophene derivatives, which may limit its use in large-scale applications.

Future Directions

There are numerous future directions for research on Methyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate. One potential area of investigation is the development of new organic semiconductors based on this compound, which could have applications in the field of organic electronics. Another potential area of research is the development of this compound-based drug candidates for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

Methyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-phenylthiophene with benzofuran-2-carboxylic acid, followed by the addition of methylamine and subsequent esterification with methanol. The resulting product is a white crystalline solid with a melting point of 153-155°C.

Scientific Research Applications

Methyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate has shown potential as a building block for the development of new materials with unique electronic and optical properties. In particular, this compound has been used as a key component in the synthesis of organic semiconductors, which have applications in the field of organic electronics. This compound has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can vary widely, depending on their specific structure and the context in which they are used .

properties

IUPAC Name

methyl 3-(1-benzofuran-2-carbonylamino)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c1-25-21(24)19-15(12-18(27-19)13-7-3-2-4-8-13)22-20(23)17-11-14-9-5-6-10-16(14)26-17/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCXGZCFBPDNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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